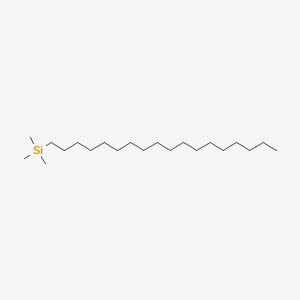
Neoabietal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neoabietal is a diterpenoid.
Applications De Recherche Scientifique
1. Neotoma Paleoecology Database
Neoabietal has potential implications in the study of paleoecology, as seen in the Neotoma Paleoecology Database. This database consolidates various data, including organic biomarkers, which can include compounds like neoabietal. Such databases facilitate broad-scale studies of taxon and community diversity, distributions, and dynamics during significant environmental changes of the past (Williams et al., 2018).
2. Neoplexus: Heterogeneous Computer Architecture
Neoabietal's relevance extends to fields like computer architecture, as seen in NeoPlexus, a program focusing on the design and application of new computing architectures adept at solving problems of control involving extreme complex systems. These systems might incorporate molecular-scale platforms using compounds analogous to neoabietal for advanced computing applications (Dudziak & Tsepeleva, 2017).
3. Intellectual Property and Scientific Independence
Neoabietal could be a subject of interest in discussions about intellectual property and scientific independence, especially in fields like genetically engineered crops, where proprietary interests might influence research and application (Glenna et al., 2015).
4. Tissue Engineering and Regenerative Medicine
In tissue engineering and regenerative medicine, compounds like neoabietal might be considered in the design of "smart" biomaterials that actively participate in the formation of functional tissue. This application could revolutionize the way regenerative therapies are developed and implemented (Furth, Atala, & Van Dyke, 2007).
Propriétés
Numéro CAS |
19898-57-8 |
|---|---|
Nom du produit |
Neoabietal |
Formule moléculaire |
C20H30O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12-13,17-18H,5-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
Clé InChI |
JPCTZWFFRZZTMM-LWYYNNOASA-N |
SMILES isomérique |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C |
SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |
SMILES canonique |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)












